2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
2,4-Dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups at the 2 and 4 positions, and an isoxazole ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-methoxyphenyl nitrile oxide can react with an appropriate alkyne to form the desired isoxazole ring.
Attachment of the Benzamide Core: The isoxazole derivative is then coupled with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding phenols.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2,4-dihydroxy-N-((5-(4-hydroxyphenyl)isoxazol-3-yl)methyl)benzamide.
Reduction: Formation of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Benzamide derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer effects.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The isoxazole ring and methoxy groups could play crucial roles in the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzamide: Lacks the isoxazole ring, making it less complex and potentially less bioactive.
N-((5-(4-Methoxyphenyl)isoxazol-3-yl)methyl)benzamide: Similar structure but without the methoxy groups on the benzene ring, which could affect its reactivity and bioactivity.
2,4-Dihydroxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide: An oxidized form that might have different biological properties.
Uniqueness
The presence of both the isoxazole ring and the methoxy groups in 2,4-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide makes it unique. These functional groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
2,4-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-6-4-13(5-7-15)18-10-14(22-27-18)12-21-20(23)17-9-8-16(25-2)11-19(17)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNZVHWMOUUONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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